molecular formula C11H9NO4 B8299729 1-methylindole-2,7-dicarboxylic Acid

1-methylindole-2,7-dicarboxylic Acid

Cat. No. B8299729
M. Wt: 219.19 g/mol
InChI Key: KBNCQPKNWVPFCY-UHFFFAOYSA-N
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Patent
US06169107A

Procedure details

A mixture of 5.20 g (19.9 mmol) of ethyl 7-carbomethoxy-1-methyl-2-indolecarboxylate, 90 ml of 2N sodium hydroxide and 150 ml of ethanol was refluxed for 3 hours. The reaction mixture was concentrated under reduced pressure and ice water was added to the residue. 2N hydrochloric acid was added to acidify the reaction mixture. The precipitated solid was filtered and dried under reduced pressure to give 4.70 g (>99%) of 1-methylindole-2,7-dicarboxylic acid.
Name
ethyl 7-carbomethoxy-1-methyl-2-indolecarboxylate
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:13]=1[N:12]([CH3:14])[C:11]([C:15]([O:17]CC)=[O:16])=[CH:10]2)([O:3]C)=[O:2].[OH-].[Na+]>C(O)C>[CH3:14][N:12]1[C:13]2[C:9](=[CH:8][CH:7]=[CH:6][C:5]=2[C:1]([OH:3])=[O:2])[CH:10]=[C:11]1[C:15]([OH:17])=[O:16] |f:1.2|

Inputs

Step One
Name
ethyl 7-carbomethoxy-1-methyl-2-indolecarboxylate
Quantity
5.2 g
Type
reactant
Smiles
C(=O)(OC)C=1C=CC=C2C=C(N(C12)C)C(=O)OCC
Name
Quantity
90 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure and ice water
ADDITION
Type
ADDITION
Details
was added to the residue
ADDITION
Type
ADDITION
Details
2N hydrochloric acid was added
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CN1C(=CC2=CC=CC(=C12)C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 107.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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